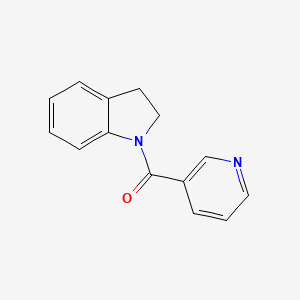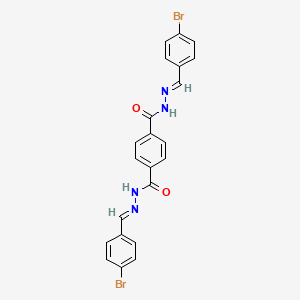![molecular formula C19H28N2O2 B5592500 8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)
8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.215078140 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihypertensive Activity
Research has demonstrated the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents. These compounds, particularly those substituted with specific groups at the 8 position, showed promising activity as mixed alpha- and beta-adrenergic receptor blockers, thus offering potential for blood pressure regulation without significant orthostatic hypotension (Caroon et al., 1981).
Chemical Reactivity and Structural Analysis
Comparative studies on the reactivity of related compounds have provided valuable information on key structural elements necessary for mediating certain biochemical transformations, which is crucial in the design of novel biochemical agents (Oh & Kohn, 1992).
Supramolecular Arrangements
The relationship between molecular structure and crystal structure of diazaspirodecane derivatives has been investigated, highlighting the importance of substituents on the cyclohexane ring in supramolecular arrangements. This research contributes to the understanding of how these compounds can be utilized in material science and pharmacology (Graus et al., 2010).
Anticonvulsant Properties
Derivatives of the compound have been explored for their anticonvulsant activities. Specifically, sulfonamide derivatives have shown promising results in seizure models, offering insights into the development of new anticonvulsant medications (Li et al., 2015).
Synthesis and Pharmacological Evaluation
The design and synthesis of novel derivatives have been carried out with the aim of evaluating their pharmacological properties, including anticonvulsant and antibacterial activities. These studies have led to the identification of compounds with significant biological activities, thus expanding the potential therapeutic applications of these chemical frameworks (Thanusu et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-20-13-19(12-18(20)23)5-7-21(8-6-19)17(22)11-16-10-14-3-4-15(16)9-14/h3-4,14-16H,2,5-13H2,1H3/t14-,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJWCWURDNZQA-PMPSAXMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)CC3CC4CC3C=C4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC2(CCN(CC2)C(=O)C[C@@H]3C[C@H]4C[C@@H]3C=C4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)
![7-[(2-chloro-6-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)


![(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5592449.png)

![2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide](/img/structure/B5592468.png)
![2-(1-piperidinyl)-4-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5592471.png)

![8-BROMO-2-PHENYL-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE](/img/structure/B5592490.png)
![3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)


![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)
